

Spectroscopic Profile of 5-Norbornene-2-carboxaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 5-Norbornene-2-carboxaldehyde

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This technical guide provides a comprehensive overview of the spectroscopic data for **5-Norbornene-2-carboxaldehyde** (endo/exo mixture), a versatile bicyclic aldehyde utilized in the synthesis of polymers and fine chemicals. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside the methodologies for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **5-Norbornene-2-carboxaldehyde**.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
9.49 / 9.42	s / d	1H	Aldehydic H (exo/endo)
6.18 - 6.08	m	2H	Olefinic H
3.18 / 2.92	m	1H	Bridgehead H
2.88 / 2.52	m	1H	Bridgehead H
2.20 - 1.20	m	5H	Aliphatic H

Note: Data corresponds to a mixture of endo and exo isomers.

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
204.4 / 203.2	C=O (exo/endo)
138.0 / 137.8	Olefinic C
132.4 / 132.2	Olefinic C
52.4 / 51.8	Bridgehead C
47.8 / 47.2	Bridgehead C
45.6 / 45.0	Aliphatic C
34.2 / 33.8	Aliphatic C
29.8 / 29.2	Aliphatic C

Note: Data corresponds to a mixture of endo and exo isomers.

Table 3: Infrared (IR) Spectroscopy Peak List

Wavenumber (cm ⁻¹)	Intensity	Assignment
2970	Strong	C-H stretch (alkane)
2870	Medium	C-H stretch (aldehyde)
1720	Strong	C=O stretch (aldehyde)
1650	Medium	C=C stretch (alkene)
720	Strong	=C-H bend (cis-alkene)

Table 4: Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment
122	25	[M] ⁺ (Molecular Ion)
94	10	[M - CO] ⁺
66	100	[C ₅ H ₆] ⁺ (Cyclopentadiene)
57	15	[C ₄ H ₉] ⁺
39	20	[C ₃ H ₃] ⁺

Experimental Protocols

The data presented in this guide were obtained using standard analytical techniques. While specific instrument parameters for the cited data from public databases are not always available, the following provides a detailed methodology for acquiring such spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **5-Norbornene-2-carboxaldehyde** (approximately 5-10 mg) is prepared in a suitable deuterated solvent, typically chloroform-d (CDCl₃), and transferred to a 5 mm NMR tube.

- ¹H NMR Spectroscopy:** The proton NMR spectrum is recorded on a 400 MHz spectrometer. The spectral width is set to encompass the expected chemical shift range (e.g., 0-10 ppm). A sufficient number of scans (typically 16 or 32) are acquired to achieve a good signal-to-noise

ratio. The data is processed with a Fourier transform, and the chemical shifts are referenced to the residual solvent peak (CDCl_3 at 7.26 ppm).

- ^{13}C NMR Spectroscopy: The carbon-13 NMR spectrum is recorded on the same spectrometer, operating at a frequency of 100 MHz. A wider spectral width (e.g., 0-220 ppm) is used. Due to the lower natural abundance of ^{13}C , a greater number of scans (typically 1024 or more) are required. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom. The chemical shifts are referenced to the solvent peak (CDCl_3 at 77.16 ppm).

Infrared (IR) Spectroscopy

The infrared spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer.

- Attenuated Total Reflectance (ATR): A small drop of the neat liquid sample is placed directly onto the ATR crystal (e.g., diamond or germanium). The spectrum is recorded over the range of $4000\text{-}400\text{ cm}^{-1}$. The background spectrum of the clean ATR crystal is subtracted from the sample spectrum.
- Thin Film: Alternatively, a drop of the liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film. The spectrum is then recorded as described above.

Mass Spectrometry (MS)

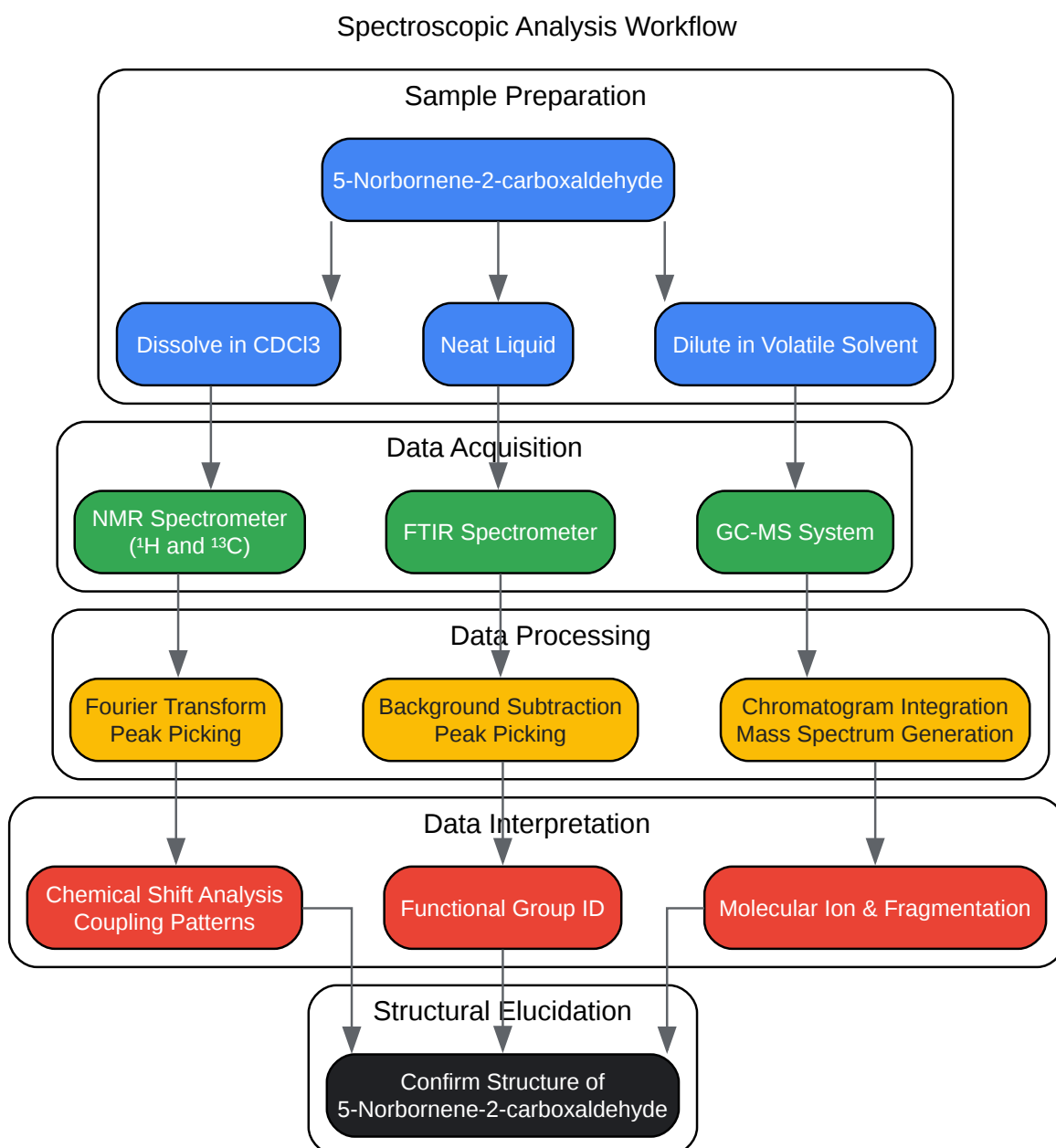
The mass spectrum is acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system.

- Sample Introduction and Chromatography: A dilute solution of the analyte in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into the gas chromatograph. The GC is equipped with a capillary column (e.g., a 30 m DB-5 column). The oven temperature is programmed to ramp from a low initial temperature (e.g., $50\text{ }^\circ\text{C}$) to a final temperature (e.g., $250\text{ }^\circ\text{C}$) to ensure separation of the components. Helium is typically used as the carrier gas.
- Mass Analysis: As the compound elutes from the GC column, it enters the mass spectrometer. Electron Ionization (EI) at 70 eV is a common method for generating ions. The

resulting fragments are separated by a mass analyzer (e.g., a quadrupole) and detected to produce the mass spectrum.

Data Interpretation Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and interpretation of an organic compound like **5-Norbornene-2-carboxaldehyde**.



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